4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one

描述

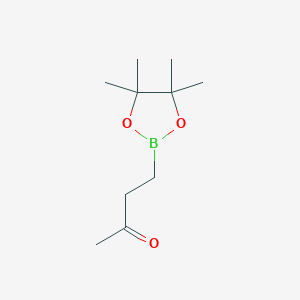

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is a boronic ester compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a butan-2-one moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the scalability and safety of the production process.

化学反应分析

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronic ester precursor in Suzuki-Miyaura couplings, enabling C–C bond formation. Palladium catalysts are typically employed:

| Catalytic System | Conditions | Application Example |

|---|---|---|

| Pd(dppf)Cl₂ | DMF, 95°C, KOAc | Arylation of aryl halides |

| (ICy)Cu-OtBu | MeOH additive, NaO-tBu | Diboration of aldehydes |

For instance, coupling with 4-bromophenylbutan-2-one in the presence of Pd(dppf)Cl₂ and KOAc yields functionalized biaryl derivatives with retained boronate functionality . Kinetic studies reveal that migratory insertion of the Cu–B bond into carbonyl groups is rate-determining .

Oxidation

The compound undergoes oxidation with hydrogen peroxide (H₂O₂), leading to fragmentation:

-

Fragmentation : Methoxymethyl ether derivatives of the compound rapidly decompose in the presence of H₂O₂, releasing 2-butanone and methanol (50% conversion in <2 minutes) .

-

Carbonyl Formation : Strong oxidants like KMnO₄ convert the hydroxyl group to a ketone, enhancing electrophilicity.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the boronate ester to secondary alcohols while preserving the dioxaborolane ring.

Interaction with Electrophiles and Nucleophiles

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Electrophilic Substitution | Halogens (e.g., Br₂) | Halogenated cyclobutanes |

| Nucleophilic Addition | Grignard reagents | Alkylated boronate esters |

For example, bromination selectively targets the strained C–C bond in bicyclo[1.1.0]butane derivatives, forming 1,3-dibromocyclobutanes .

Stability and Reactivity Trends

科学研究应用

Organic Synthesis

One of the primary applications of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is in organic synthesis, particularly in the formation of carbon-boron bonds. This compound acts as a borylating agent, facilitating the introduction of boron into organic molecules.

Case Study: Borylation Reactions

In a study published in the Journal of Organometallic Chemistry, researchers demonstrated the effectiveness of this compound in borylation reactions involving α,β-unsaturated compounds. The reaction conditions included the use of a rhodium catalyst and ethanol as a solvent. The results indicated high yields and selectivity for the desired borylated products .

| Reaction Conditions | Yield (%) | Catalyst Used |

|---|---|---|

| Ethanol, 22°C, 1h | 96 | Rhodium(III) |

Drug Development

The compound has potential applications in drug development due to its ability to modify biological molecules through boron chemistry. Boron-containing compounds are known to interact with biological systems, making them suitable candidates for pharmaceutical research.

Case Study: Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties. A study investigated the effects of various boron compounds on cancer cell lines, showing that derivatives of this compound could inhibit cell growth effectively. This suggests potential for further development as anticancer agents .

Material Science

In materials science, this compound is utilized for synthesizing new materials with enhanced properties. Its ability to form stable complexes allows it to be used in creating polymers and other materials with specific functionalities.

Case Study: Polymer Synthesis

A notable application is in the synthesis of boron-containing polymers which have improved thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices can enhance their performance in various applications, including coatings and composites .

| Material Type | Enhancement Observed |

|---|---|

| Polymers | Improved thermal stability |

| Coatings | Enhanced adhesion |

Environmental Applications

This compound has also been explored for environmental applications, particularly in the field of catalysis for pollutant degradation.

Case Study: Catalytic Degradation of Pollutants

Studies have demonstrated that this compound can act as a catalyst in the degradation of organic pollutants under mild conditions. The catalytic activity was attributed to its unique boron structure which facilitates electron transfer processes essential for breaking down complex organic molecules .

作用机制

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the activation of substrates and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

相似化合物的比较

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is unique due to its specific structure, which combines the stability of the dioxaborolane ring with the reactivity of the butan-2-one moiety. This combination allows for versatile applications in various fields of research and industry, distinguishing it from other boronic esters.

生物活性

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one, also known by its CAS number 100818-32-4, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₉BO₃

- Molecular Weight : 198.07 g/mol

- Structure : The compound features a dioxaborolane ring which is integral to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of α,β-unsaturated compounds with bis(pinacolato)diboron in the presence of a rhodium catalyst. The process generally yields high purity and stability under various conditions .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, boron compounds are known to influence enzyme activity and cellular signaling pathways.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance, studies on related boron compounds have shown inhibition of glycogen synthase kinase (GSK) pathways, which are critical in various diseases including cancer and neurodegenerative disorders .

- Cellular Uptake : The compound's structure allows for enhanced permeability across cell membranes, which can facilitate its biological effects at lower concentrations. This characteristic is particularly important for drug development targeting intracellular processes.

Case Studies

Stability and Pharmacokinetics

The stability of this compound in biological systems is crucial for its efficacy. Studies have shown that this compound maintains stability in serum over extended periods, which is essential for therapeutic applications .

属性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTYRLPRDAUIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462974 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100818-32-4 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。